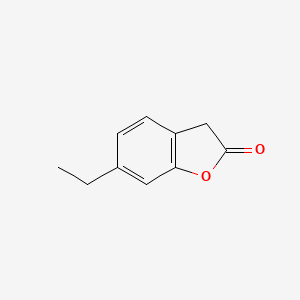

6-Ethylbenzofuran-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

6-ethyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C10H10O2/c1-2-7-3-4-8-6-10(11)12-9(8)5-7/h3-5H,2,6H2,1H3 |

InChI Key |

XECYXYYIDSZKTN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(CC(=O)O2)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Strategies for Benzofuran 2 3h Ones and Their 6 Ethylated Analogues

Mechanistic Studies and Design Principles in Benzofuran-2(3H)-one Synthesis

The construction of the benzofuran-2(3H)-one skeleton is approached through several mechanistic pathways. These include cascade reactions, lactonization, metal-catalyzed couplings, annulations, and molecular rearrangements.

Cascade or domino reactions offer an efficient route to complex molecules like benzofuran-2(3H)-ones from simple starting materials in a single pot, minimizing waste and simplifying procedures. These reactions involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.

One prominent strategy involves a cascade sequence of Michael addition followed by lactonization. nih.gov In a recently developed method, N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters are used as Michael donors to react with α,β-unsaturated carbonyl compounds. This reaction, promoted by caesium carbonate, first forms a tri-substituted acetic acid ethyl ester intermediate, which then undergoes intramolecular lactonization to build the benzofuran-2(3H)-one skeleton. nih.gov

Another approach is an organocatalytic condensation–ring opening–annulation cascade. rsc.orgresearchgate.net Using catalysts like 1,8-diazabicyclo rsc.orgsmolecule.com-undec-7-ene (DBU) or tetramethylguanidine, N-Bocindolin-2-ones or benzofuran-2(3H)-ones can react with salicylaldehydes to produce 3-arylcoumarins in good to excellent yields. rsc.orgresearchgate.net

Three-component cascade reactions have also been developed. For instance, a rhodium(III)-catalyzed reaction of salicylaldehydes, cyclopropanols, and alcohols proceeds via C-H/C-C bond activation and cascade annulation to form benzofuran-3(2H)-ones, a related structural isomer. researchgate.net Additionally, metal-free [4+2] cascade reactions between 1-indanylidenemalononitrile and 3-benzylidenebenzofuran-2(3H)-one have been developed to produce spiro-dihydrofluorene-benzofuranones. acs.org

A Brønsted acid-mediated cascade reaction has also been reported for the synthesis of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. mdpi.com This process starts with the nucleophilic addition of a phenol (B47542) to an electron-deficient alkene, followed by the hydrolysis of a nitroalkane intermediate and subsequent intramolecular lactonization to form the final product. mdpi.com

Intramolecular lactonization is a fundamental and common method for synthesizing the benzofuran-2(3H)-one core. nih.gov The most conventional approach involves the dehydration and cyclization of (ortho-hydroxy)aryl acetic acids. nih.gov This can be achieved using reagents like trichlorophosphate or a catalytic amount of p-toluenesulfonic acid. nih.gov

One specific method involves the hydrolysis of o-chlorophenylacetic acid using a sodium hydroxide (B78521) solution, followed by acidification to yield 2-hydroxyphenylacetic acid. This intermediate then undergoes a lactonization reaction in the presence of a water-carrying agent and an iron sulfate (B86663) catalyst to generate benzofuran-2(3H)-one. google.com The presence of a heteroatom in the ortho position of certain intermediates can facilitate cyclization to afford the lactone. researchgate.net

The stability of starting materials under strong acidic or basic conditions can be a challenge, prompting research into milder lactonization conditions. nih.gov Studies have investigated various inorganic bases and solvents, identifying caesium carbonate in toluene (B28343) as an effective system for promoting the cascade Michael addition/lactonization process. nih.gov

| Starting Material | Catalyst/Reagent | Key Feature | Ref |

| o-Hydroxyphenylacetic acid | Acidic or catalytic conditions | Direct cyclization | smolecule.com |

| (ortho-Hydroxy)aryl acetic acids | Trichlorophosphate or p-toluenesulfonic acid | Conventional dehydration condensation | nih.gov |

| o-Chlorophenylacetic acid | NaOH (hydrolysis), then FeSO₄ (lactonization) | Two-step, one-pot process | google.com |

| N-Substituted (ortho-hydroxy)aryl glycine esters + α,β-unsaturated carbonyls | Caesium Carbonate | Cascade Michael addition/lactonization | nih.gov |

| α-Aryl-α-diazoacetates + Triarylboranes | None (Metal-free) | Tandem rearrangement/lactonization | scispace.comresearchgate.net |

Copper-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and have been successfully applied to the synthesis of benzofuran-2(3H)-one derivatives. thieme-connect.combeilstein-journals.org A notable method is the copper(I)-catalyzed reaction between o-halophenols and dialkyl malonates. thieme-connect.comresearchgate.net

In this procedure, the reaction is catalytic in the copper(I) source, with copper(I) bromide (CuBr) being identified as a particularly effective reagent. thieme-connect.com The process involves the coupling of an o-halophenol with a malonate ester, followed by intramolecular cyclization to form the 3-alkoxycarbonylbenzofuran-2(3H)-one structure. thieme-connect.com This method is an improvement over earlier versions that required stoichiometric amounts of copper salts. thieme-connect.com

One-pot tandem reactions based on copper catalysis have also been developed. A process involving a copper-catalyzed C-C coupling between o-iodophenols, acyl chlorides, and phosphorus ylides has been established for the synthesis of benzofurans. acs.org Similarly, tandem Pd/Cu-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization of 2-iodophenols with terminal alkynes provides an efficient route to benzofuran (B130515) derivatives. scispace.com

Mechanistic studies suggest that many copper-catalyzed reactions can proceed through a Cu(I)/Cu(III) catalytic cycle, involving oxidative addition, C-H functionalization, and reductive elimination to regenerate the active Cu(I) species. chim.it

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref |

| o-Halophenols | Dialkyl malonates | CuBr (catalytic) | 3-Alkoxycarbonylbenzofuran-2(3H)-ones | thieme-connect.comresearchgate.net |

| o-Iodophenols | Acyl Chlorides / Phosphorus Ylides | CuBr / 1,10-phenanthroline | Benzofurans | acs.org |

| 2-Iodophenols | Terminal Alkynes | (PPh₃)₂PdCl₂ / CuI | Benzofurans | scispace.com |

| 1-(2-Haloaryl)ketones | - | CuI | 2,3-Disubstituted benzofurans | nih.gov |

| 3-Phenyl benzofuran-2-one peroxide | Phenol derivatives | Copper catalyst | 3,3-Diaryl benzofuranones | iiserpune.ac.in |

Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy for constructing dihydrobenzofuran systems, which are direct precursors to benzofuran-2(3H)-ones.

A significant approach is the [4+1] annulation of para-quinone methides (p-QMs). rsc.org In a one-pot, metal-free reaction, p-QMs can undergo a [4+1] annulation with bromonitromethane, followed by an oxidation/elimination sequence, to efficiently synthesize functionalized benzofuran-2(3H)-one derivatives in moderate to good yields. rsc.org Asymmetric [4+1] annulation has also been achieved between in situ generated o-quinone methides and ammonium (B1175870) ylides to access chiral 2,3-dihydrobenzofuran (B1216630) derivatives. nih.gov

Palladium-catalyzed [4+1] annulation of 4-vinylbenzodioxinones with sulfur ylides provides another route to various dihydrobenzofuran derivatives with high yields and excellent diastereoselectivities. organic-chemistry.org The mechanism is believed to involve the formation of a zwitterionic intermediate that undergoes intramolecular substitution. organic-chemistry.org Similarly, palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates is an efficient approach to these structures. acs.org

Furthermore, [3+2] annulation reactions are employed to construct heterocyclic systems. frontiersin.org For example, a chiral phosphoric acid-catalyzed [3+2] annulation between quinone imines and 4-aminoisoxazoles has been demonstrated for the synthesis of dihydrobenzofurans. frontiersin.org

Molecular rearrangements offer elegant and often unexpected pathways to the benzofuran-2(3H)-one scaffold. These reactions can involve the transformation of a pre-formed ring system or a linear precursor into the desired lactone.

A notable example is the Perkin (coumarin-benzofuran ring contraction) rearrangement. nih.gov This reaction converts 3-halocoumarins into benzofuran-2-carboxylic acids, which are closely related to the target structure. The proposed mechanism involves a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide anion on the vinyl halide. nih.gov

Another powerful strategy is a metal-free tandem rearrangement/lactonization. scispace.comresearchgate.net The reaction of α-aryl-α-diazoacetates with triarylboranes leads to a reactive boron enolate intermediate. When an ortho-heteroatom is present, this intermediate undergoes an intramolecular rearrangement to form a quaternary center, which then cyclizes to yield 3,3-disubstituted benzofuranones. scispace.comresearchgate.net The reaction is thought to proceed through a 1,2-aryl shift from the borane (B79455) to the diazo substrate. scispace.com

Photochemical reactions can also induce rearrangements. The light-induced deazotization of 3-diazo-3H-benzofuran-2-one does not lead to the expected Wolff-rearrangement product. Instead, it undergoes facile (CO)−O bond cleavage to yield a quinonoid cumulenone intermediate, which can then react further. acs.org Additionally, the initial products of Wittig reactions with benzofuran-3(2H)-ones, which are 3-methylene-2,3-dihydrobenzofurans, can undergo facile thermal or acid/base-catalyzed rearrangement to the corresponding aromatic benzofurans. publish.csiro.au

Green Chemistry and Sustainable Approaches in Benzofuran-2(3H)-one Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to benzofuran-2(3H)-ones, with a focus on reducing waste, using safer reagents, and improving energy efficiency.

One approach involves the use of recyclable catalysts. A method for preparing benzofuran-2(3H)-one from 2-hydroxyphenylacetic acid employs silica (B1680970) sulfonic acid as a recyclable catalyst. google.com The reaction uses a water-carrying agent to remove water via azeotropic distillation, and the solid catalyst can be recovered by filtration. google.com Similarly, a recyclable nickel catalyst, Ni(OTf)₂, has been used for the synthesis of 3-aryl benzofuran-2(3H)-ones from phenols and mandelic acids under solvent-free conditions. rsc.org The catalyst was successfully recycled over multiple runs without a significant drop in yield. rsc.org

Biocatalysis represents a key green methodology. Whole-cell biocatalysts have been used for the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol, a related chiral building block. researchgate.net This approach utilizes the high efficiency and specificity of enzymes to perform reactions in mild, aqueous conditions, offering a sustainable alternative to chemical catalysis. researchgate.net

The combination of electrochemistry with transition-metal catalysis is also emerging as a sustainable strategy. beilstein-journals.org By using electricity as a "traceless" oxidant, these methods can avoid the use of stoichiometric chemical oxidants, often releasing hydrogen gas as the only byproduct and enhancing the sustainability of C-H functionalization reactions. beilstein-journals.org

Microwave-Assisted Synthetic Methods

Microwave irradiation has been successfully employed to expedite the synthesis of benzofuran-3(2H)-ones. This technique utilizes microwave energy to rapidly heat the reaction mixture, which can significantly reduce reaction times and, in some cases, improve product yields. nih.govsemanticscholar.org A notable application is the intramolecular cyclization of appropriately substituted precursors.

For instance, the synthesis of various substituted benzofuran-3(2H)-ones has been achieved through a microwave-assisted Dieckmann condensation of methyl 2-(2-methoxy-2-oxoethoxy)benzoates. semanticscholar.org The process involves heating the substrate in the presence of a base under microwave irradiation. The reaction conditions, such as temperature, time, and the choice of base, are critical for optimizing the yield of the desired benzofuranone.

| Substrate | Product | Conditions | Yield (%) | Reference |

| Methyl 2-(2-methoxy-2-oxoethoxy)benzoate | Benzofuran-3(2H)-one | K2CO3, DMF, 150 °C, 20 min | 43 | semanticscholar.org |

| Methyl 2-(2-methoxy-2-oxoethoxy)-3-methylbenzoate | 7-Methylbenzofuran-3(2H)-one | K2CO3, DMF, 150 °C, 20 min | 52 | semanticscholar.org |

| Methyl 6-chloro-2-(2-methoxy-2-oxoethoxy)benzoate | 6-Chlorobenzofuran-3(2H)-one | K2CO3, DMF, 150 °C, 20 min | 58 | semanticscholar.org |

| Methyl 2-(2-methoxy-2-oxoethoxy)-5-methylbenzoate | 6-Methylbenzofuran-3(2H)-one | K2CO3, DMF, 150 °C, 20 min | 47 | semanticscholar.org |

This table showcases examples of microwave-assisted synthesis of substituted benzofuran-3(2H)-ones, demonstrating the versatility of this method.

Furthermore, a microwave-enhanced catch and release strategy has been developed for the synthesis of substituted benzofurans, which could be adapted for benzofuranone synthesis. acs.orgresearchgate.net This solid-phase synthesis approach offers the advantage of simplified purification.

Ultrasound Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative to conventional synthetic methods. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. nih.gov

Ultrasound irradiation has been effectively used in the synthesis of various benzofuran derivatives. For example, a one-pot, sequential method for the synthesis of 2-substituted benzofurans has been developed under ultrasound irradiation, involving C-C and C-O bond formations. nih.gov While this specific example leads to benzofurans rather than benzofuranones, the underlying principles of rate enhancement and improved efficiency are applicable to the synthesis of the benzofuran-2(3H)-one core.

Another relevant application is the ultrasound-promoted synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) from 1-(2'-hydroxyphenyl)-3-phenylpropenones. univ.kiev.uaresearchgate.net This reaction proceeds via an oxidative cyclization and demonstrates the utility of ultrasound in constructing the benzofuranone ring system in high yields and short reaction times.

| Reactant | Product | Conditions | Time (min) | Yield (%) | Reference |

| 1-(2'-Hydroxyphenyl)-3-phenylpropenone | 2-Benzylidenebenzofuran-3(2H)-one | Cu(OAc)2, Ethanol, Ultrasound | 5 | 88 | univ.kiev.ua |

| 1-(2'-Hydroxy-5'-methylphenyl)-3-phenylpropenone | 6-Methyl-2-benzylidenebenzofuran-3(2H)-one | Cu(OAc)2, Ethanol, Ultrasound | 5 | 90 | univ.kiev.ua |

| 1-(2'-Hydroxy-5'-chlorophenyl)-3-phenylpropenone | 6-Chloro-2-benzylidenebenzofuran-3(2H)-one | Cu(OAc)2, Ethanol, Ultrasound | 5 | 92 | univ.kiev.ua |

This table illustrates the efficiency of ultrasound-promoted synthesis of aurones, highlighting the rapid reaction times and high yields.

The synthesis of 2,3-dihydrobenzofuran appended chalcones has also been successfully achieved using ultrasound irradiation, showcasing the versatility of this technique for creating complex molecules containing the dihydrobenzofuran moiety. scielo.org.za

General Considerations for Introducing Specific Substituents (e.g., Ethyl Group at C-6)

The introduction of an ethyl group at the C-6 position of the benzofuran-2(3H)-one ring system is a key synthetic challenge. Direct ethylation is often difficult to achieve with high regioselectivity. Therefore, a multi-step approach is generally considered. A common and effective strategy involves a Friedel-Crafts acylation followed by reduction.

A plausible synthetic route to 6-Ethylbenzofuran-2(3H)-one would, therefore, involve the following steps:

Synthesis of the Benzofuran-2(3H)-one Core: This can be achieved through various methods, including the lactonization of o-hydroxyphenylacetic acid.

Friedel-Crafts Acylation: The benzofuran-2(3H)-one can be subjected to a Friedel-Crafts acylation with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction is expected to yield a mixture of acylated products, with 6-acetylbenzofuran-2(3H)-one being a significant component. The synthesis of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid has been reported, indicating the feasibility of acylation at the C-6 position. mdpi.com

Reduction of the Acetyl Group: The resulting 6-acetylbenzofuran-2(3H)-one can then be reduced to this compound. Standard reduction methods such as the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid) can be employed. Catalytic hydrogenation over a palladium catalyst is another viable option.

An alternative approach for introducing the ethyl group could involve a Suzuki-Miyaura cross-coupling reaction. researchgate.netbeilstein-journals.org This would require the synthesis of a 6-halobenzofuran-2(3H)-one (e.g., 6-bromo- or 6-iodobenzofuran-2(3H)-one) as a precursor. The synthesis of 6-chlorobenzofuran-3(2H)-one has been documented, suggesting that the halogenated intermediate is accessible. semanticscholar.org The subsequent cross-coupling with an appropriate organoboron reagent, such as ethylboronic acid, in the presence of a palladium catalyst would yield the desired this compound.

Chemical Reactivity and Derivatization of the 6 Ethylbenzofuran 2 3h One Framework

Exploration of Reactivity at the Benzofuran-2(3H)-one Core

The reactivity of the benzofuran-2(3H)-one core is dictated by the presence of the lactone functionality and the enolizable proton at the C-3 position. These features allow for a range of chemical transformations, including reactions with both electrophiles and nucleophiles, as well as single-electron transfer processes. The ethyl group at the 6-position of the benzene (B151609) ring primarily exerts an electronic effect on the aromatic ring, potentially influencing the regioselectivity of reactions involving the benzene portion of the molecule, but has a lesser direct impact on the reactivity of the lactone and the C-3 position.

The benzofuran-2(3H)-one system can undergo functionalization through both electrophilic and nucleophilic pathways. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing substituents. The electron-donating nature of the ether oxygen and the alkyl group at C-6 would generally direct electrophiles to the ortho and para positions.

Conversely, the carbonyl group of the lactone is susceptible to nucleophilic attack. This reactivity is fundamental to many derivatization strategies. Furthermore, the acidic proton at the C-3 position can be abstracted by a base to generate an enolate, which is a potent nucleophile and can react with a variety of electrophiles. This reactivity is extensively exploited for the introduction of substituents at the C-3 position. researchgate.net

Recent studies have revealed that benzofuran-2(3H)-ones can participate in reactions mediated by single-electron transfer (SET). An efficient amination of 3-substituted benzofuran-2(3H)-ones has been developed, which is proposed to proceed through an SET mechanism. nih.govacs.org This reaction, promoted by cesium carbonate, represents a novel mode of reactivity for this heterocyclic system and opens new avenues for the introduction of nitrogen-containing functional groups. nih.govacs.org While this study was not performed on the 6-ethyl substituted analog specifically, the fundamental reactivity is expected to be applicable.

Stereoselective and Regioselective Transformations

Control over stereoselectivity and regioselectivity is crucial in the synthesis of complex molecules. In the context of 6-Ethylbenzofuran-2(3H)-one, regioselective reactions are particularly relevant when functionalizing the aromatic ring. The directing effects of the ether oxygen and the ethyl group will govern the outcome of electrophilic aromatic substitution reactions.

Stereoselective transformations often target the C-3 position, especially when a new stereocenter is created upon functionalization. The development of asymmetric catalytic methods for the derivatization of benzofuran-2(3H)-ones is an active area of research, enabling the synthesis of enantiomerically enriched products.

Derivatization Strategies for Enhancing Molecular Complexity

The benzofuran-2(3H)-one core serves as a versatile starting point for the synthesis of more complex molecules. Derivatization can be achieved by introducing functional groups at various positions or by using the benzofuranone as a precursor for the construction of fused ring systems.

The C-3 position of the benzofuran-2(3H)-one ring is the most common site for functionalization due to the acidity of the adjacent methylene (B1212753) protons. Deprotonation with a suitable base generates a nucleophilic enolate that can react with a wide array of electrophiles.

Table 1: Examples of C-3 Functionalization Reactions of Benzofuran-2(3H)-one Derivatives

| Electrophile | Product Type | Reaction Conditions |

| Alkyl halides | 3-Alkyl-benzofuran-2(3H)-one | Base (e.g., LDA, NaH) |

| Aldehydes/Ketones | 3-(1-Hydroxyalkyl)-benzofuran-2(3H)-one | Base, followed by electrophile |

| Michael acceptors | 3-(3-Oxoalkyl)-benzofuran-2(3H)-one | Michael addition |

| Aminating agents | 3-Amino-benzofuran-2(3H)-one | SET conditions (e.g., Cs2CO3) nih.govacs.org |

This table presents generalized reactions of the benzofuran-2(3H)-one core, which are applicable to the 6-ethyl derivative.

Benzofuran-2(3H)-one and its derivatives are valuable precursors for the synthesis of a variety of fused heterocyclic systems. These reactions often involve the lactone carbonyl group or the enolate formed at the C-3 position. For instance, reactions with dinucleophiles can lead to the formation of new rings fused to the benzofuran (B130515) core. The versatility of benzofuran-derived azadienes in cycloaddition reactions also provides a powerful tool for constructing complex fused systems. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems from Benzofuran-2(3H)-one Precursors

| Reactant(s) | Fused System | Reaction Type |

| Hydrazine | Benzofuro[3,2-c]pyrazol-3(2H)-one | Condensation |

| o-Phenylenediamine | Benzofuro[2,3-b]quinoxalin-6(5H)-one | Condensation |

| Guanidine | Benzofuro[3,2-d]pyrimidin-4-amine | Cyclocondensation |

| Morita–Baylis–Hillman carbonates (with benzofuran-derived azadienes) | Benzofuro[3,2-b]azepines | [4+3] Cycloaddition researchgate.net |

| Enamides (with benzofuran-derived azadienes) | Decahydrobenzofuro[3,2-b]quinolines | [4+2] Cycloaddition researchgate.net |

This table illustrates the potential of the benzofuran-2(3H)-one scaffold in the synthesis of fused heterocycles.

Reaction Mechanism Elucidation for Key Transformations

Information not available in the provided search results.

Table of Compounds Mentioned

Since no specific reactions or compounds related to the derivatization of this compound could be discussed, a table of compounds cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethylbenzofuran 2 3h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. For 6-Ethylbenzofuran-2(3H)-one, the spectrum is characterized by distinct signals corresponding to the ethyl substituent, the aromatic protons, and the methylene (B1212753) protons of the lactone ring.

The aromatic region is particularly informative for confirming the substitution pattern. In the parent benzofuran-2(3H)-one, the aromatic protons present a more complex pattern. However, in the 6-ethyl derivative, the protons on the benzene (B151609) ring (H-4, H-5, and H-7) show predictable shifts and multiplicities. The ethyl group typically consists of a quartet for the methylene (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the adjacent methylene protons. The methylene protons (H-3) in the lactone ring typically appear as a singlet.

Detailed proton assignments for various benzofuran (B130515) derivatives have been reported, providing a basis for predicting the spectrum of the 6-ethyl analog. mdpi.comoregonstate.edumdpi.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~3.70 | s (singlet) | - |

| H-4 | ~7.30 | d (doublet) | ~8.0 |

| H-5 | ~7.10 | dd (doublet of doublets) | ~8.0, ~2.0 |

| H-7 | ~7.05 | d (doublet) | ~2.0 |

| -CH₂- (ethyl) | ~2.70 | q (quartet) | ~7.6 |

Note: Predicted values are based on analysis of related benzofuranone structures.

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show ten distinct signals, corresponding to each carbon atom in its asymmetric structure.

Key signals include the carbonyl carbon (C-2) of the lactone, which appears significantly downfield (typically >170 ppm). The carbons of the ethyl group appear in the aliphatic region, while the remaining eight carbons (six aromatic and two from the furanone ring) are found in the aromatic and olefinic regions. The chemical shifts for the parent benzofuran and its derivatives are well-documented, allowing for reliable prediction. mdpi.comoregonstate.educhemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~175.0 |

| C-3 (-CH₂) | ~38.0 |

| C-3a | ~123.0 |

| C-4 | ~125.0 |

| C-5 | ~130.0 |

| C-6 | ~140.0 |

| C-7 | ~122.0 |

| C-7a | ~153.0 |

| -CH₂- (ethyl) | ~28.0 |

Note: Predicted values are based on analysis of related benzofuranone structures.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a clear correlation between the methylene and methyl protons of the ethyl group. It would also reveal correlations between adjacent aromatic protons, such as H-4 and H-5, helping to confirm their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbons. nanalysis.comlibretexts.org This is a powerful tool for assigning carbon signals. For instance, the proton signal at ~2.70 ppm would show a correlation to the carbon signal at ~28.0 ppm, confirming their assignment to the ethyl methylene group. Similarly, each aromatic proton would be correlated to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). libretexts.org HMBC is crucial for connecting different fragments of the molecule. Key correlations for this compound would include:

Correlations from the H-3 methylene protons to the carbonyl carbon (C-2) and the aromatic bridgehead carbons (C-3a and C-7a).

Correlations from the ethyl methylene protons to the aromatic carbons C-5, C-6, and C-7, definitively placing the ethyl group at the C-6 position.

Correlations from the aromatic protons (H-4, H-5, H-7) to neighboring carbons, confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy Applications

FT-IR spectroscopy is highly effective for identifying functional groups. The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the lactone carbonyl (C=O) stretch. nih.govresearchgate.net This band is typically observed in the range of 1760-1800 cm⁻¹, a higher frequency than that of a simple ketone due to the ring strain of the five-membered lactone.

Other significant absorptions include:

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methylene groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are found in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group within the lactone ring typically gives rise to strong bands in the 1000-1300 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2980-2850 | Aliphatic C-H Stretch | Medium |

| ~1780 | C=O (Lactone) Stretch | Strong |

| ~1610, 1480 | Aromatic C=C Stretch | Medium-Strong |

Note: Predicted values are based on analysis of related benzofuranone structures. nih.govrsc.org

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds like C=O, Raman is often more sensitive to non-polar, symmetric vibrations and skeletal modes. The Raman spectrum of 2(3H)-benzofuranone has been studied, showing characteristic bands for the carbonyl group and aromatic ring. nih.govresearchgate.net

For this compound, the Raman spectrum would also prominently feature the C=O stretching vibration, although its intensity might differ from the IR spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would be expected to produce a strong Raman signal. The C-C and C-H vibrations of the ethyl group would also be observable, providing additional data to support the structural assignment made by other spectroscopic methods. The combination of FT-IR and Raman spectroscopy offers a more complete picture of the molecule's vibrational properties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. This technique measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which allows for the calculation of a unique molecular formula. For benzofuranone derivatives, HRMS is critical in distinguishing between isomers and confirming the identity of a synthesized or isolated compound.

The process involves ionizing the molecule—often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)—and then measuring its mass with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer. The experimentally determined exact mass is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. A mass accuracy value, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

While specific HRMS data for this compound is not extensively published, the application of this technique is routinely demonstrated for analogous structures. For instance, in the characterization of various benzofuran derivatives, HRMS is a standard procedure. nih.gov The expected molecular formula for this compound is C₁₀H₁₀O₂. The theoretical exact mass for its protonated molecule, [M+H]⁺, would be calculated and compared against the observed value.

The table below illustrates how HRMS data is presented to confirm the molecular formula of a related benzofuranone derivative, 3-(5-Acetyl-2-furyl)-5-methoxy-2-benzofuran-1(3H)-one. massbank.eu

| Parameter | Value |

| Compound Name | 3-(5-Acetyl-2-furyl)-5-methoxy-2-benzofuran-1(3H)-one |

| Molecular Formula | C₁₅H₁₂O₅ |

| Ion Type | [M-H]⁻ |

| Theoretical Exact Mass | 272.0685 |

| Observed Exact Mass | 272.06847 |

| Mass Accuracy | < 1 ppm |

This interactive table is based on data for a related benzofuranone derivative to illustrate the application of HRMS. massbank.eu

This level of accuracy effectively rules out other potential elemental compositions that might have the same nominal mass, thereby confirming the molecular formula and providing crucial support for the structural elucidation process.

X-ray Diffraction (XRD) for Solid-State Structure and Absolute Configuration

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This powerful technique provides unequivocal information about bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. For benzofuranone derivatives, XRD analysis reveals the planarity of the fused ring system, the conformation of substituents, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. mdpi.comresearchgate.net

The analysis of 3-(Propan-2-ylidene)benzofuran-2(3H)-one, a closely related structure, provides a clear example of the detailed data obtained from an XRD study. vensel.org The study revealed that the molecule crystallizes in the monoclinic space group P2₁/c with two independent molecules in the asymmetric unit. vensel.org This detailed structural information is vital for understanding the molecule's physical properties and can be used in computational studies. mdpi.com

The crystallographic data for 3-(Propan-2-ylidene)benzofuran-2(3H)-one are summarized in the table below.

| Parameter | Value |

| Compound Name | 3-(Propan-2-ylidene)benzofuran-2(3H)-one |

| Molecular Formula | C₁₁H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1869(3) |

| b (Å) | 18.0636(10) |

| c (Å) | 13.1656(7) |

| β (°) | 96.763(3) |

| Volume (ų) | 1697.28(15) |

| Z | 8 |

This interactive table is based on published crystallographic data for a derivative of the core benzofuran-2(3H)-one structure. vensel.org

Such studies on benzofuran derivatives have confirmed the planarity of the core structure and have detailed how intermolecular forces dictate the formation of supramolecular assemblies in the crystal lattice. vensel.orgresearchgate.net For chiral derivatives, XRD can also be used to determine the absolute configuration, which is crucial in pharmaceutical and biological contexts.

Integration of Spectroscopic Data for Comprehensive Structural Characterization

While individual spectroscopic techniques provide specific pieces of structural information, a comprehensive and unambiguous elucidation of a molecule like this compound requires the integration of data from multiple analytical methods. The combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD) creates a cohesive and validated structural assignment. acs.org

The typical workflow for structural elucidation involves:

Mass Spectrometry (MS): Initially, low-resolution MS provides the molecular weight, and High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, as discussed previously.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For this compound, a strong absorption band corresponding to the lactone carbonyl (C=O) group would be expected, typically around 1760-1800 cm⁻¹. Other bands would confirm the presence of the aromatic ring and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for mapping the carbon-hydrogen framework.

¹H NMR would show the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. For the 6-ethyl substituent, a characteristic triplet and quartet pattern would be observed. Signals for the aromatic protons and the methylene protons on the furanone ring would also be present in their expected regions.

¹³C NMR would reveal the number of unique carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic).

Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) are then used to piece together the full molecular structure by establishing correlations between protons and carbons.

X-ray Diffraction (XRD): If a suitable crystal can be grown, XRD provides the ultimate confirmation of the proposed structure in the solid state, validating the connectivity established by NMR. researchgate.net

For example, the characterization of ethyl (6-hydroxy-1-benzofuran-3-yl)acetate involved the combined use of FT-IR, ¹H NMR, and LC-MS to confirm the structure before final verification by XRD. nih.gov The IR spectrum showed the key OH group stretching, the ¹H NMR spectrum confirmed the positions of all aromatic and aliphatic protons, and the mass spectrum showed the correct molecular ion peak. nih.gov This synergistic approach ensures that the assigned structure is correct and well-supported by empirical data from multiple independent sources.

Computational Chemistry and Theoretical Investigations of Benzofuran 2 3h One Systems

Quantum Chemical Methodologies

Quantum chemical methodologies are at the forefront of theoretical investigations into benzofuran-2(3H)-one systems. These computational tools allow for the detailed examination of molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of benzofuran (B130515) derivatives. nih.govsci-hub.seresearchgate.netresearchgate.netrsc.org This method is favored for its balance of computational cost and accuracy. DFT calculations are employed to optimize the molecular geometry of benzofuran-2(3H)-one systems, providing precise information on bond lengths and angles. researchgate.net

Furthermore, DFT is utilized to calculate a range of molecular properties, including vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structures. researchgate.net The theory is also instrumental in mechanistic studies, helping to elucidate reaction pathways, such as in the formation of benzofuran-2(3H)-one scaffolds from vinyldiazene derivatives. nih.gov In such studies, DFT is used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of the reaction.

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, also play a role in the study of benzofuran-2(3H)-one systems. While often more computationally intensive than DFT, ab initio methods can provide highly accurate results for smaller systems or serve as a benchmark for other computational methods. These calculations are crucial for obtaining a fundamental understanding of the electronic structure and for validating the results obtained from DFT and other semi-empirical methods.

Electronic Properties and Reactivity Prediction

Computational methods are particularly powerful in predicting the electronic properties and reactivity of molecules like 6-Ethylbenzofuran-2(3H)-one. This predictive capability is invaluable in materials science and drug design.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of computational studies on benzofuran derivatives. sci-hub.seresearchgate.netresearchgate.netnih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the orbitals that are primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable. This analysis helps in understanding the charge transfer that can occur within the molecule, which is important for predicting its behavior in various chemical environments.

Below is a table showcasing typical HOMO-LUMO energy values for a representative benzofuran-2(3H)-one system, as would be calculated using computational methods.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap | 5.3 |

Note: The values in this table are illustrative and representative of a generic benzofuran-2(3H)-one system.

Natural Bond Orbital (NBO) Analysis for Stability and Bonding

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and stability of molecules. NBO analysis provides a description of the Lewis-like chemical bonding structure, including lone pairs and bond orbitals. wikipedia.org This method allows for the investigation of charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule, which are key to understanding molecular stability.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. sci-hub.seresearchgate.netresearchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map indicate different values of the electrostatic potential. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. This information is crucial for predicting how a molecule like this compound will interact with other molecules and for understanding its intermolecular interactions.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction pathways and the characterization of transition states. mcmaster.ca A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on this pathway, representing the energy barrier that must be overcome for reactants to be converted into products. ucsb.edu

For reactions involving benzofuran-2(3H)-one systems, such as their synthesis or subsequent functionalization, computational studies can elucidate the step-by-step mechanism. These studies often employ methods like Density Functional Theory (DFT) to calculate the geometries and energies of reactants, products, intermediates, and transition states.

One example of such a study involved the computational investigation of an unusual cyclization to form a benzofuran-2(3H)-one scaffold. researchgate.net The calculations revealed the role of solvent molecules in initiating the reaction and identified a key transition state (TS1E) involving a concerted deprotonation and nucleophilic attack. researchgate.net The energy barrier calculated for this transition state (e.g., 28.3 kcal/mol) provides crucial information about the reaction's feasibility and rate. researchgate.net

Locating a transition state is a complex computational task. It involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. ucsb.edu Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software) are often used for this purpose. researchgate.netgithub.io Once located, a frequency calculation is performed to verify that the structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

These computational insights are invaluable for understanding reaction mechanisms, predicting product formation, and designing new synthetic strategies for complex molecules like this compound.

Interactive Data Table: Key Aspects of Computational Reaction Pathway Analysis

| Parameter | Description | Significance |

| Reactant/Product Geometries | Optimized 3D structures of starting materials and final products. | Establishes the energy minima on the potential energy surface. |

| Transition State (TS) Geometry | The molecular structure at the peak of the energy barrier between reactants and products. ucsb.edu | Represents the "point of no return" in a reaction; its structure reveals the key bond-making/breaking events. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | Determines the rate of the reaction; a higher barrier means a slower reaction. |

| Reaction Energy (ΔErxn) | The overall energy difference between the products and the reactants. | Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). |

| Imaginary Frequency | A negative frequency value obtained from a vibrational analysis of the transition state structure. | Confirms a stationary point is a true first-order saddle point (a transition state). researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path down from the transition state to the reactants and products. github.io | Confirms that the located transition state correctly connects the desired reactants and products. |

Conformation and Stereoisomerism Analysis

The three-dimensional structure of this compound is defined by the conformation of its fused ring system and the orientation of its ethyl substituent. Conformational analysis examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nobelprize.org

The benzofuran-2(3H)-one core consists of a planar benzene (B151609) ring fused to a five-membered lactone (furanone) ring. Five-membered rings are generally not planar and adopt puckered conformations, such as the "envelope" or "twist" forms, to alleviate torsional strain from eclipsed C-H bonds. dalalinstitute.com In the case of the furanone ring in this compound, it likely exists in a dynamic equilibrium between such conformations.

The ethyl group attached at the C6 position of the benzene ring also possesses conformational flexibility due to rotation around the C(aromatic)-C(ethyl) single bond. The different rotational conformations (rotamers) will have slightly different energies, with the most stable conformer likely being the one that minimizes steric hindrance with the adjacent hydrogen atom on the aromatic ring.

Stereoisomerism becomes a critical consideration when the C3 position of the benzofuran-2(3H)-one ring is substituted. The parent compound, this compound, is achiral as it does not possess a stereocenter. However, if a substituent is introduced at the C3 position (e.g., an alkyl or amino group), this carbon becomes a chiral center, as it would then be bonded to four different groups. royalsocietypublishing.org This gives rise to the possibility of two enantiomers (non-superimposable mirror images), designated as (R) and (S) isomers. The synthesis of such 3-substituted benzofuran-2(3H)-ones often results in a racemic mixture (an equal mixture of both enantiomers), unless a stereoselective synthetic method is employed. royalsocietypublishing.org

Interactive Data Table: Conformational and Stereoisomeric Features of this compound

| Feature | Description | Details for this compound |

| Ring Conformation | The non-planar shape adopted by the five-membered furanone ring to minimize strain. | Likely adopts a dynamic equilibrium of envelope or twist conformations. |

| Substituent Conformation | The spatial orientation of the ethyl group due to rotation around its single bond to the benzene ring. | Different rotamers exist, with the lowest energy conformer minimizing steric interactions. |

| Chirality | The property of a molecule being non-superimposable on its mirror image. | The parent molecule is achiral. |

| Stereocenters | An atom (usually carbon) bonded to four different groups. | No stereocenter in the parent molecule. Substitution at the C3 position would create a stereocenter. |

| Enantiomers | A pair of stereoisomers that are mirror images of each other. | Does not exist for the parent molecule. Would exist as an (R)/(S) pair if the C3 position were asymmetrically substituted. |

Applications and Potential of Benzofuran 2 3h One Derivatives in Advanced Materials Science

Incorporation into Polymer and Supramolecular Chemistry

The integration of benzofuran-2(3H)-one derivatives into macromolecular structures has led to the development of polymers with tailored properties. The rigid and planar nature of the benzofuranone core can impart enhanced thermal stability and specific optoelectronic characteristics to the resulting polymers.

Benzofuran (B130515) derivatives have been successfully utilized as monomers in the synthesis of various high-performance polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. For instance, dicarboxylic acid monomers featuring a benzofuro[2,3-b]benzofuran structure have been synthesized and subsequently polymerized with diamines to produce polyamides with notable thermal stability.

A specific example of a benzofuran-based monomer is 7-methoxy-2-acetyl benzofuryl methylmethacrylate (MABMM). This monomer has been synthesized and copolymerized with styrene (B11656) via free radical polymerization. The resulting copolymers exhibit distinct reactivity ratios, indicating the influence of the benzofuran moiety on the polymerization process. Such studies are crucial for designing polymers with controlled microstructures and, consequently, desired physical and chemical properties.

In the realm of supramolecular chemistry, the ability of benzofuran-2(3H)-one derivatives to participate in non-covalent interactions is being explored. The aromatic rings can engage in π-π stacking, while the carbonyl group of the lactone and other substituents can act as hydrogen bond acceptors or donors. These interactions are fundamental to the self-assembly of complex, well-ordered supramolecular architectures. While the field is still developing, the potential for creating novel supramolecular materials with applications in areas such as drug delivery and catalysis is significant.

Role in Functional Organic Materials

Benzofuran-2(3H)-one derivatives have demonstrated significant potential as key components in a variety of functional organic materials, owing to their unique electronic and chemical properties. Their applications span from responsive materials to stabilizers for industrial preparations.

One of the most exciting applications is in the field of photochromic materials. Scientists have synthesized a series of benzofuranone-based spiropyrans that exhibit temperature-dependent photochromism. dntb.gov.ua These molecules can undergo a reversible structural change upon exposure to light, leading to a change in their absorption of visible light and, therefore, their color. dntb.gov.ua This phenomenon is driven by a light-induced 6π electrocyclic reaction. dntb.gov.ua The thermal stability of the different isomers plays a crucial role in their photochromic behavior, with some compounds exhibiting rapid bleaching at room temperature. dntb.gov.ua This property makes them promising candidates for applications in smart windows, optical data storage, and molecular switches.

Furthermore, certain 3,3-disubstituted-3H-benzofuran-2-one derivatives have been synthesized and evaluated for their antioxidant capacity. These compounds can act as stabilizers in industrial preparations by preventing degradation caused by free radicals. Their antioxidant activity stems from the ability of the phenolic hydroxyl groups on the aromatic ring to scavenge free radicals. The efficacy of these derivatives has been assessed using methods such as the DPPH assay and cyclic voltammetry.

The versatility of the benzofuran-2(3H)-one scaffold allows for the synthesis of a wide range of derivatives with tailored functionalities, opening up possibilities for their use in other areas of functional organic materials, such as chemosensors and stimuli-responsive gels.

Advanced Electronic and Optical Material Development

The unique photophysical and electronic properties of benzofuran-2(3H)-one derivatives make them attractive candidates for the development of advanced electronic and optical materials. Their applications in this domain are primarily centered around organic light-emitting diodes (OLEDs) and nonlinear optical materials.

In the field of OLEDs, benzofuran derivatives have been investigated as both fluorescent probes and host materials. researchgate.net Their rigid structure and high quantum yields contribute to their performance as blue-light emitting materials. researchgate.net For instance, fluorobenzofuran derivatives have been utilized as high triplet energy host materials in the design of green phosphorescent OLEDs. researchgate.net The ability to modify the benzofuran structure with various donor-acceptor substituents allows for the fine-tuning of their emission wavelengths and other photophysical properties. researchgate.net

Moreover, related heterocyclic structures like benzothieno[3,2-b]benzofuran (BTBF) have shown promise in organic electronics due to their high charge carrier mobility and strong intermolecular π-π interactions. rsc.org These properties are essential for efficient charge transport in organic field-effect transistors (OFETs) and other electronic devices.

The nonlinear optical (NLO) properties of benzofuran derivatives are also an active area of research. The presence of donor and acceptor groups on the benzofuran scaffold can lead to a significant second-order NLO response, which is crucial for applications in technologies such as optical switching and frequency conversion. Computational studies, including density functional theory (DFT) calculations, are often employed to predict and understand the NLO properties of newly synthesized benzofuran derivatives.

Nanomaterial Integration and Engineering

The integration of benzofuran-2(3H)-one derivatives with nanomaterials offers a pathway to create hybrid materials with synergistic properties and novel functionalities. This area of research is focused on leveraging the unique characteristics of both the organic molecule and the nanomaterial.

While direct functionalization of nanoparticles with 6-ethylbenzofuran-2(3H)-one is not yet widely reported, the broader class of benzofuran derivatives presents opportunities for surface modification of nanomaterials such as quantum dots and metal oxide nanoparticles. Such functionalization could be used to passivate the surface of quantum dots, improving their photoluminescence quantum yield and stability for applications in bioimaging and sensing.

Furthermore, the incorporation of benzofuran-2(3H)-one derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs) is an emerging area of interest. wikipedia.org The rigid structure of the benzofuranone core could lead to the formation of robust and porous MOFs with potential applications in gas storage, separation, and catalysis. The functional groups on the benzofuranone linker could also be designed to interact specifically with guest molecules, leading to selective sensing or capture.

Future Research Perspectives on 6 Ethylbenzofuran 2 3h One

Development of Highly Efficient and Selective Synthetic Routes

Future efforts should focus on adapting and optimizing one-pot and domino reactions, which minimize waste and improve operational efficiency. nih.govrsc.org For instance, a domino Friedel-Crafts alkylation followed by an intramolecular lactonization, using a suitably substituted phenol (B47542) and an appropriate electrophile, could provide a direct and atom-economical route to the target molecule. nih.gov Another promising avenue is the regioselective synthesis starting from electronically polarized coupling partners, such as 3-hydroxy-2-pyrones and specific nitroalkenes, which allows for precise control over the substitution pattern on the aromatic ring. oregonstate.edu

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Domino Friedel-Crafts/Lactonization | High atom economy, reduced number of steps, operational simplicity. nih.gov | Identification of optimal catalysts (e.g., TiCl₄) and reaction conditions for 4-ethylphenol (B45693) substrates. |

| [4+1] Annulation | Mild, metal-free conditions, functional group tolerance. rsc.org | Design of an appropriate para-quinone methide precursor bearing an ethyl group to achieve the desired 6-positioning. |

| Regioselective Pyrones/Nitroalkenes Reaction | Excellent control of regiochemistry, access to complex substitution patterns. oregonstate.edu | Synthesis of a 4-ethyl-substituted 3-hydroxy-2-pyrone to direct the formation of the 6-ethylbenzofuranone isomer. |

| Palladium-Catalyzed Cyclization | Versatility in coupling partners, potential for asymmetric synthesis. dtu.dk | Exploration of coupling o-halophenols with alkynes, where the phenol carries the ethyl substituent at the desired position. |

The development of these advanced synthetic routes will be crucial for making 6-Ethylbenzofuran-2(3H)-one more accessible for further investigation.

In-depth Exploration of Novel Chemical Transformations

The chemical reactivity of this compound is largely uncharted territory. The molecule possesses several reactive sites—the lactone ring, the enolizable C3 position, and the aromatic ring—that could be exploited for novel chemical transformations. Future research should systematically explore the reactivity at each of these sites to generate a diverse library of new derivatives with potentially unique properties.

Key areas for exploration include:

Lactone Ring-Opening: Reactions with various nucleophiles (e.g., amines, alcohols, Grignard reagents) could open the lactone ring to produce functionalized 2-(2-hydroxyphenyl)alkanoic acid derivatives. These products could serve as valuable intermediates for the synthesis of other complex molecules.

Functionalization at the C3 Position: The methylene (B1212753) group adjacent to the carbonyl (C3) is a prime target for functionalization. Research into diastereoselective and enantioselective alkylation, aldol (B89426) condensation, or amination at this position could lead to the synthesis of chiral 3,3-disubstituted or 3-substituted benzofuranones. researchgate.net

Electrophilic Aromatic Substitution: The influence of the existing ethyl and lactone groups on the regioselectivity of further substitutions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the benzene (B151609) ring needs to be investigated. This would enable the synthesis of polysubstituted derivatives.

Predictive Modeling and Design via Advanced Computational Techniques

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, advanced computational techniques can provide invaluable insights where experimental data is lacking. researchgate.net

Density Functional Theory (DFT) calculations can be employed to:

Elucidate Reaction Mechanisms: Model the transition states and energy profiles of potential synthetic routes to identify the most energetically favorable pathways. researchgate.net This can help in optimizing reaction conditions and predicting regioselectivity.

Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its derivatives.

Analyze Molecular Properties: Determine the impact of the 6-ethyl group on the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential. This information is critical for predicting its reactivity and potential intermolecular interactions.

| Computational Method | Research Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling transition states for synthetic reactions. researchgate.net | Energy barriers, reaction kinetics, and mechanistic pathways. |

| Time-Dependent DFT (TD-DFT) | Simulating electronic absorption spectra. | Prediction of UV-Vis absorption maxima. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing bonding and intermolecular interactions. | Insight into crystal packing and non-covalent forces. |

| Molecular Dynamics (MD) Simulation | Simulating behavior in different solvent environments or within a polymer matrix. | Understanding solubility, conformation, and material compatibility. |

These predictive models can significantly accelerate the design of new experiments and the discovery of novel applications for the compound.

Targeted Applications in Emerging Material Technologies

While the direct application of this compound in materials science has not been reported, its structural relative, 6-ethyl-1-benzofuran, has been noted as a potential monomer for conductive polymers. vulcanchem.com This suggests a promising research direction for the title compound.

Future studies could investigate the transformation of this compound into a polymerizable monomer. For example, a ring-opening reaction could yield a functionalized styrene (B11656) or acrylic acid derivative, which could then be polymerized. The ethyl group at the 6-position may enhance the solubility of the resulting polymer, making it easier to process into thin films or other forms for electronic applications. The π-conjugated system of the benzofuran (B130515) core is essential for electronic conductivity, and polymers derived from this scaffold could exhibit interesting optoelectronic properties. vulcanchem.com Research should focus on the synthesis of these polymers and the characterization of their thermal stability, conductivity, and potential use in organic electronics.

Scalable Synthesis and Industrial Relevance

For any compound to have a real-world impact, its synthesis must be scalable. While many novel synthetic methods are developed at the milligram scale, transitioning to gram-scale or pilot-plant production presents significant challenges. nih.gov Future research must address the scalability of the most efficient synthetic routes identified for this compound.

This involves:

Optimizing Reaction Conditions: Moving away from expensive or hazardous reagents and solvents to more economical and environmentally benign alternatives.

Catalyst Efficiency: Investigating the reusability of catalysts and minimizing catalyst loading to reduce costs.

Purification Strategies: Developing non-chromatographic purification methods, such as crystallization or distillation, which are more amenable to large-scale production.

The industrial relevance of this compound will ultimately depend on the unique properties and applications discovered through the research outlined above. If its derivatives prove to be valuable in materials science or as intermediates for pharmaceuticals, the demand for a robust, scalable synthesis will become critical.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-Ethylbenzofuran-2(3H)-one, and how can reaction yields be optimized?

- Answer : The compound can be synthesized via multicomponent reactions or cyclization strategies. For example, one-pot pseudo three-component methods using substituted benzofuran precursors and alkylation agents (e.g., ethyl halides) under reflux with a base like K₂CO₃ in ethyl methyl ketone have achieved yields up to 70% . Optimization involves controlling reaction time (10–12 hours), temperature (reflux conditions), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer :

- ¹H/¹³C NMR : Assign chemical shifts for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and benzofuran core (aromatic protons δ ~6.5–7.5 ppm). Integration ratios help verify substituent positions .

- X-ray crystallography : Resolves bond lengths and dihedral angles, confirming the lactone ring geometry and ethyl group orientation. Data can be cross-validated with CCDC repositories (e.g., CCDC 1505246 for analogous structures) .

- Mass spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) and fragments to validate the molecular formula .

Q. How can researchers safely handle this compound in the laboratory?

- Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Storage should be in airtight containers under inert gas (N₂/Ar). Spills require neutralization with non-combustible absorbents (e.g., vermiculite). Safety protocols from analogous benzofuranones (e.g., methoxymethylene derivatives) recommend emergency washing with water and immediate medical attention for exposure .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for drug discovery applications?

- Answer :

- Electrophilic substitution : Introduce halogen (Cl, Br) or nitro groups at the benzofuran C-5 position using HNO₃/H₂SO₄ or halogenating agents (e.g., NBS). Monitor regiochemistry via NOE NMR experiments .

- Nucleophilic acyl substitution : Replace the lactone oxygen with amines or thiols under basic conditions (e.g., NaH/THF) to form amide/thioester derivatives .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the ethyl group for enhanced bioactivity .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Frontier molecular orbitals : Predict sites for electrophilic/nucleophilic attack based on HOMO-LUMO gaps .

- Transition states : Simulate reaction pathways (e.g., lactone ring-opening mechanisms) to optimize catalytic conditions .

- Solvent effects : Use COSMO-RS models to assess solvent polarity impacts on reaction kinetics .

Q. What analytical approaches resolve contradictions in reported spectral data for this compound derivatives?

- Answer :

- Comparative NMR analysis : Cross-reference chemical shifts with structurally validated analogs (e.g., 6-methoxyisobenzofuran-1(3H)-one in CCDC entries) .

- Isotopic labeling : Track reaction intermediates using ¹³C-labeled ethyl groups to confirm substitution patterns .

- Dynamic NMR : Resolve conformational equilibria (e.g., keto-enol tautomerism) causing signal splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.